molecular formula C9H8N4O4 B021110 Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 105411-95-8

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B021110
CAS No.: 105411-95-8
M. Wt: 236.18 g/mol
InChI Key: LBYJWGFJADCGGX-UHFFFAOYSA-N
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Description

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 105411-95-8) is a high-value heterocyclic building block in medicinal chemistry and chemical biology research. This compound features a fused, planar pyrazolo[1,5-a]pyrimidine core, a privileged scaffold known for its significant synthetic versatility and broad bioactivity profile . The strategic substitutions at position 3 with an ethyl ester and at position 6 with a nitro group make it a key intermediate for the rational design of novel therapeutic agents and functional materials. Key Research Applications & Value: Anticancer & Kinase Inhibitor Development: This scaffold is a focus in targeted cancer therapy, serving as a potent precursor for protein kinase inhibitors (PKIs) . Researchers utilize it to develop compounds that act as ATP-competitive inhibitors, targeting kinases such as CDK, EGFR, B-Raf, and MEK, which are crucial in cancers like non-small cell lung cancer (NSCLC) and melanoma . The nitro group is a critical handle for further functionalization to enhance binding affinity and selectivity. Enzymatic Inhibition: Beyond kinases, derivatives of this core structure demonstrate inhibitory potential against other enzymes, such as α-glucosidase, indicating applications in metabolic disorder research . Photophysical & Material Science Applications: The pyrazolo[1,5-a]pyrimidine core exhibits notable photophysical properties . This compound is investigated as a precursor for developing emergent fluorophores, which can be used as fluorescent probes or biomarkers for cellular imaging, including as a lipid droplet biomarker in both cancerous (HeLa) and normal (L929) cells . Versatile Synthetic Intermediate: The compound is an ideal substrate for diverse chemical transformations. The nitro group can be readily reduced to an amino group or participate in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse amines and other functionalities . This enables the construction of extensive compound libraries for structure-activity relationship (SAR) studies. Mechanism of Action: In biological research, derivatives of this compound typically exert their effects by interfering with key cellular signaling pathways. The planar structure allows it to intercalate into the ATP-binding pocket of various kinase enzymes, thereby preventing the phosphorylation events that drive uncontrolled cell proliferation in cancer . Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-2-17-9(14)7-4-11-12-5-6(13(15)16)3-10-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJWGFJADCGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545287
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105411-95-8
Record name Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl 2-cyano-3,3-dimethylacrylate in the presence of a base, followed by nitration to introduce the nitro group at the 6-position . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate has been identified as a lead compound for developing new anticancer drugs. Research has shown that it exhibits notable cytotoxic activity against various cancer cell lines, particularly due to its ability to selectively inhibit protein kinases involved in cancer progression .

Enzymatic Inhibition

The compound also demonstrates enzymatic inhibitory properties, making it a candidate for targeting specific enzymes critical in cancer and other diseases. The presence of the nitro group enhances its interaction with biological targets, leading to potential therapeutic applications .

Material Science Applications

Photophysical Properties

In material science, this compound is noted for its unique photophysical properties. These properties make it suitable for use in optical applications, including as a fluorescent probe or biomarker for cells. Studies have highlighted its potential as a lipid droplet biomarker in HeLa (cancer) and L929 (normal) cells .

Synthesis and Structural Variations

The synthesis of this compound typically involves the reaction of 3-ethoxycarbonyl-5-nitropyrazole with formamide in the presence of a base such as sodium ethoxide. This method allows for structural diversification through variations in starting materials and reaction conditions .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine substitution at position 5Exhibits different biological activity profiles
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateBromine substitution at position 6Potentially different reactivity due to bromine
Ethyl 4-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylateAmino group at position 4Enhanced solubility and different pharmacological properties

These compounds illustrate the diversity within the pyrazolo[1,5-a]pyrimidine class and how variations in substitution can affect biological activity and chemical behavior.

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Fluorescent Applications
    • Research demonstrated that derivatives of this compound could serve as effective fluorescent markers in cellular imaging studies, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its potential as a CDK inhibitor is attributed to its ability to bind to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins essential for cell cycle progression . The nitro group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related analogs:

Substituent Effects on the Pyrimidine Ring

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 6-NO₂, 3-CO₂Et C₉H₈N₄O₄ 236.19 High reactivity for further functionalization; kinase inhibitor precursor
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 6-Br, 3-CO₂Et C₉H₈BrN₃O₂ 270.09 Halogenated derivative for cross-coupling reactions
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 6-CH₃, 3-CO₂Et C₁₀H₁₁N₃O₂ 205.20 Enhanced metabolic stability; used in SAR studies
Ethyl 6-amino-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate 6-NH₂, 7-(4-Cl-Ph), 3-CO₂Et C₂₈H₂₃ClN₄O₂ 482.97 Anticancer activity; B-Raf kinase inhibition

Key Observations:

  • Electron-Withdrawing vs.
  • Halogenation: Bromine at position 6 (e.g., ethyl 6-bromo derivative) facilitates Suzuki-Miyaura cross-coupling for diversifying the scaffold .

Modifications at the Ester Group

Compound Name Ester Group Modification Key Findings Reference
This compound Ethyl ester (CO₂Et) Prone to hydrolysis; replaced with amides for improved stability
Amide derivatives (e.g., 3-carboxamides) CO₂Et → CONHR Enhanced microsomal stability and kinase inhibition (IC₅₀ < 100 nM for B-Raf)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl ester retained Used in stereochemical studies; reduced to tetrahydropyrimidines for conformational analysis

Key Observations:

  • Replacing the ester with amides improves metabolic stability, critical for in vivo efficacy .
  • The ethyl ester in the parent compound serves as a synthetic handle for further derivatization .

Biological Activity

Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By interfering with CDK activity, this compound can disrupt cell proliferation pathways, making it a candidate for anticancer therapy .

Anticancer Properties

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess notable cytotoxic activity against various cancer cell lines. In vitro studies indicate that this compound can significantly inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate metabolism, which could have implications for diabetes management. The IC50 values for this compound were found to be significantly lower than those of standard inhibitors like acarbose .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted using this compound against various human cancer cell lines. The results showed a strong correlation between structural modifications on the compound and its cytotoxic efficacy. For example:

Compound VariantCancer Cell LineIC50 (µM)
This compoundHeLa (Cervical)12.5
This compoundMCF-7 (Breast)15.3
This compoundA549 (Lung)10.8

These findings suggest that modifications at specific positions on the pyrazolo-pyrimidine core can enhance anticancer activity.

Synthesis and Functionalization

The synthesis of this compound has been optimized using microwave-assisted techniques that allow for rapid and efficient production with high yields. The reaction involves a cyclocondensation between β-enaminones and NH-5-aminopyrazoles followed by electrophilic substitution reactions that introduce nitro and carboxyl groups at specific positions on the ring structure .

Photophysical Properties

In addition to its biological activities, this compound has been explored for its photophysical properties. It shows promise as a fluorescent probe in biological imaging applications due to its ability to emit light upon excitation. This characteristic is particularly useful in tumor cell imaging where hypoxic conditions prevail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

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